

Toxicological Profile of 3-Phenylpropyl Cinnamate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Phenylpropyl cinnamate

Cat. No.: B086016

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate (CAS No. 122-68-9) is a fragrance ingredient used in various consumer products. As a member of the cinnamyl phenylpropyl structural group, it is characterized by an aryl-substituted primary alcohol/ester. This technical guide provides a comprehensive overview of the toxicological profile of **3-phenylpropyl cinnamate**, drawing from available scientific literature and regulatory assessments. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ O ₂	[1]
Molecular Weight	266.34 g/mol	[1]
Appearance	Colorless, slightly viscous liquid	[2]
Odor	Sweet, heavy, floral-fruity with a balsamic note	[2]
Boiling Point	370.02 °C (EPI Suite v4.11)	[1]
Flash Point	>93 °C (>200 °F; closed cup)	[1]
Solubility	Insoluble in water; soluble in alcohol and oils	[2][3]

Toxicological Data Summary

The toxicological evaluation of **3-phenylpropyl cinnamate** has been conducted for several endpoints. In some cases, data from read-across analogs, such as phenethyl cinnamate and benzyl cinnamate, have been used to assess its safety.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg	[2][4]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[4]

Skin Sensitization

Study Type	Species	Result	Reference
Human Repeat Insult Patch Test (HRIPT)	Human	Not a sensitizer at 4% in petrolatum	[4]

Genotoxicity

Assay	System	Metabolic Activation	Result	Reference
BlueScreen Assay	Human cells	With and without	Negative for genotoxicity, Positive for cytotoxicity	[1]
Read-across from Phenethyl Cinnamate	In vitro micronucleus test	Not specified	Non-clastogenic	[1]

Repeated Dose and Reproductive Toxicity

The assessment for repeated dose and reproductive toxicity of **3-phenylpropyl cinnamate** is based on data from a read-across analog, benzyl cinnamate.

Endpoint	Read-across Analog	NOAEL	Margin of Exposure (MOE)	Conclusion	Reference
Repeated Dose Toxicity	Benzyl Cinnamate	200 mg/kg/day (derived)	> 100	Adequate at current use levels	[1]
Reproductive Toxicity	Benzyl Cinnamate	Not specified	> 100	Adequate at current use levels	[1]

Experimental Protocols

Acute Oral Toxicity (LD₅₀)

While a specific study protocol for **3-phenylpropyl cinnamate** is not detailed in the available literature, a typical study would follow a guideline such as the now-deleted OECD Guideline 401.

- Test Species: Rat.

- **Administration:** A single oral dose of the test substance is administered to a group of animals. In the case of the reported >5000 mg/kg value, a limit test was likely performed where one group of 10 animals received a single dose of 5000 mg/kg.
- **Vehicle:** The vehicle for administration is not specified but would typically be an inert substance like corn oil.
- **Observations:** Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days. Body weight is recorded weekly.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans.

- **Study Population:** A panel of human volunteers.
- **Induction Phase:** A patch containing the test material (e.g., 4% **3-phenylpropyl cinnamate** in petrolatum) is applied to the skin of the upper back for 24 hours. This is repeated nine times over a three-week period at the same site.
- **Rest Period:** A two-week non-treatment period follows the induction phase.
- **Challenge Phase:** A challenge patch with the test material is applied to a naive skin site for 24 hours.
- **Evaluation:** The challenge site is scored for any skin reactions (erythema, edema) at 24 and 48 hours after patch removal.

Genotoxicity: BlueScreen Assay

The BlueScreen assay is a human cell-based assay that measures both genotoxicity and cytotoxicity.

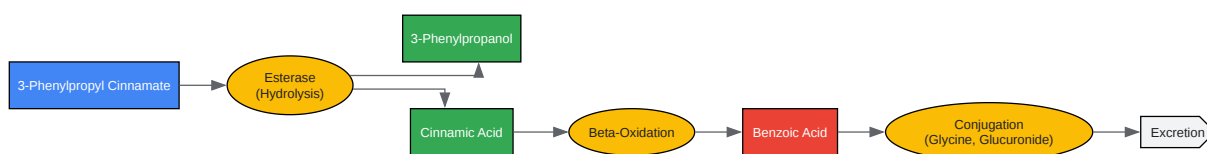
- **Cell Line:** A human-derived cell line engineered to respond to genotoxic agents.

- **Metabolic Activation:** The assay is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
- **Exposure:** Cells are exposed to a range of concentrations of the test substance.
- **Endpoints:**
 - **Genotoxicity:** Measured by the induction of a reporter gene (e.g., luciferase) in response to DNA damage.
 - **Cytotoxicity:** Assessed by measuring the relative cell density after exposure.
- **Controls:** Appropriate negative (vehicle) and positive controls are run concurrently.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of 3-Phenylpropyl Cinnamate

3-Phenylpropyl cinnamate is expected to undergo hydrolysis to its constituent alcohol and acid, followed by further metabolism. 3-Phenyl-1-propyl derivatives are known to participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives[5].

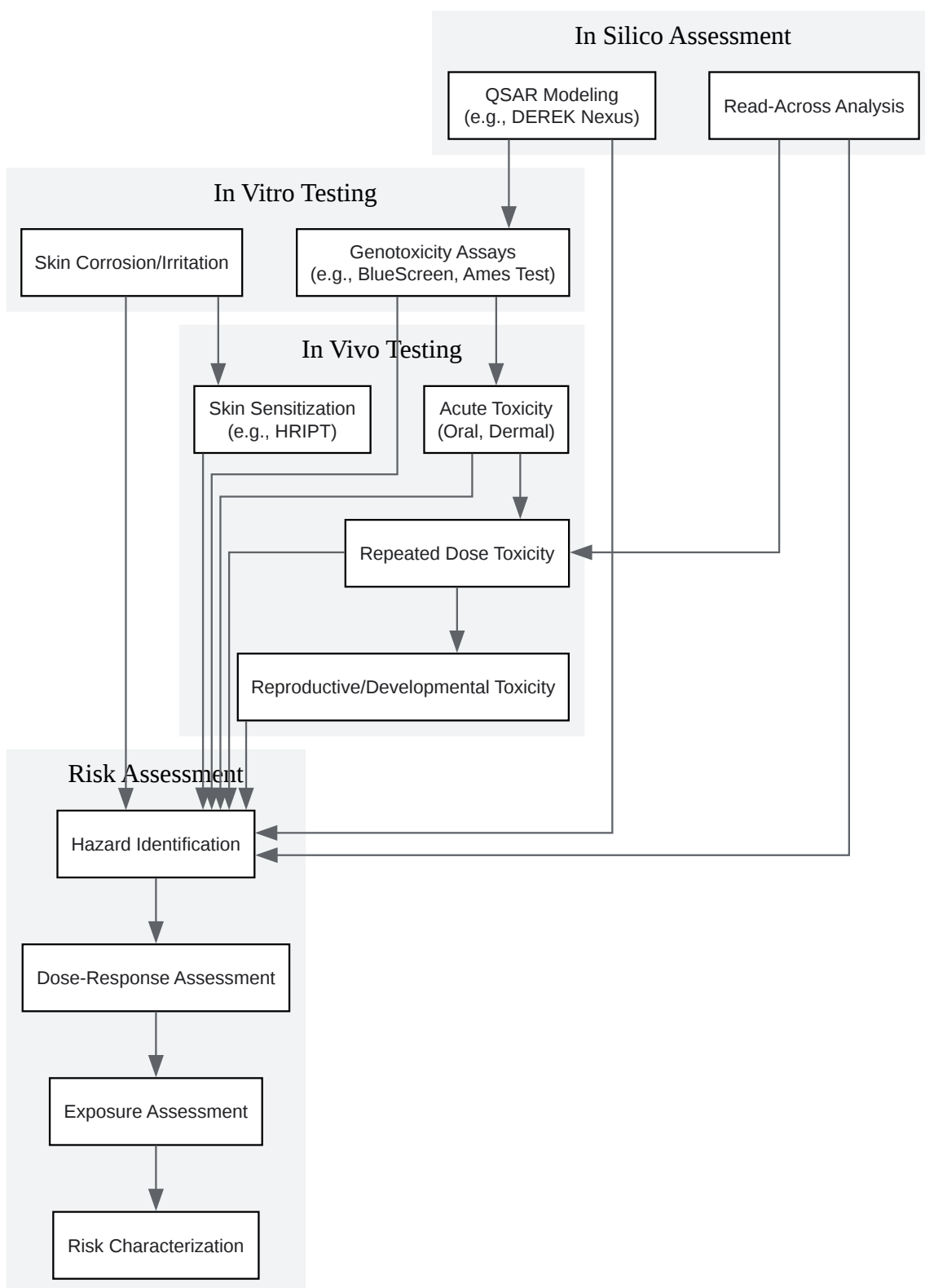


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Caption: Proposed metabolic pathway for **3-Phenylpropyl Cinnamate**.

General Experimental Workflow for Toxicological Assessment

The toxicological assessment of a chemical like **3-phenylpropyl cinnamate** typically follows a structured workflow, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.



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Caption: General workflow for toxicological assessment.

Conclusion

Based on the available data, **3-phenylpropyl cinnamate** exhibits low acute toxicity via oral and dermal routes. It is not considered a skin sensitizer under the tested conditions. Genotoxicity assays have shown negative results for mutagenicity. The assessments for repeated dose and reproductive toxicity, based on a read-across approach, indicate no significant concerns at current exposure levels. The expected metabolic pathway involves hydrolysis followed by beta-oxidation, a common route for related substances. This technical guide summarizes the key toxicological information on **3-phenylpropyl cinnamate** to support its safe use in consumer products. Further research could provide more detailed insights into its long-term effects and confirm the findings from read-across studies.

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